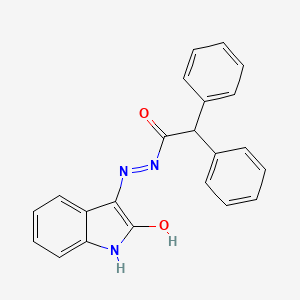

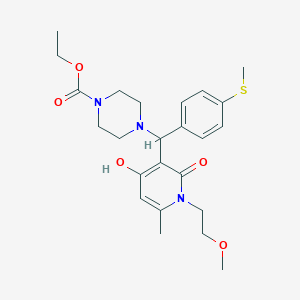

(Z)-N'-(2-oxoindolin-3-ylidene)-2,2-diphenylacetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

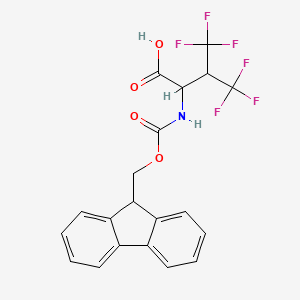

“(Z)-N’-(2-oxoindolin-3-ylidene)-2,2-diphenylacetohydrazide” is a chemical compound that belongs to the class of organic compounds known as indolinones . Indolinones are compounds containing an indole moiety, which consists of a cyclohexane fused to a pyrrole ring .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, a bis(2-oxoindolin-3-ylidene)-benzodifuran-dione (BIBDF)-based low band gap polymer (PBIBDF-BT), containing a solubilizing alkyl chain bithiophene unit as a donor, has been synthesized . The polymer with a low-lying LUMO/HOMO energy level exhibits efficient ambipolar charge transport .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, a bis(2-oxoindolin-3-ylidene)-benzodifuran-dione (BIBDF)-based low band gap polymer (PBIBDF-BT) exhibits efficient ambipolar charge transport . The electron and hole mobilities are as high as 1.08 and 0.30 cm² V⁻¹ s⁻¹, respectively .Aplicaciones Científicas De Investigación

Synthesis of Derivatives

The compound can be used in the synthesis of various derivatives. For instance, it can react with cyanoacetic acid piperidide or morpholide to produce corresponding derivatives of 2-(2-oxoindolin-3-ylidene)-2-cyanoacetic acid .

Production of Quinoline Derivatives

The compound can react with ethanolic alkali to produce quinoline derivatives . Quinoline and its derivatives are widely used in medicinal chemistry due to their diverse biological activities.

Potential Treatment for Neuropathic Pain

The compound, when first synthesized, was targeted as a potential treatment for neuropathic pain . This is due to its selective agonism for the type-2 cannabinoid receptor (CB2).

Research in Oncology

There is evidence suggesting that the compound could have therapeutic potential in different clinical conditions, such as melanoma, osteosarcoma, and hepatocellular carcinoma .

Neurodegenerative Disorders

The compound has also been researched for its potential use in treating neurodegenerative disorders .

Direcciones Futuras

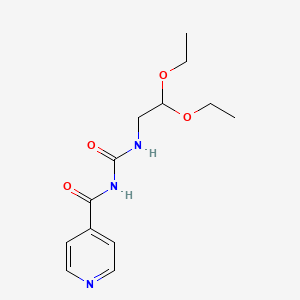

The future directions for research on “(Z)-N’-(2-oxoindolin-3-ylidene)-2,2-diphenylacetohydrazide” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the synthesis of diethyl (2-(1-(morpholinomethyl)-2-oxoindolin-3-ylidene)hydrazinyl) (substituted phenyl/heteryl) methylphosphonate derivatives using ultrasound has been reported . This suggests that green synthetic protocols could be a promising area for future research.

Propiedades

IUPAC Name |

N-[(2-hydroxy-1H-indol-3-yl)imino]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c26-21(25-24-20-17-13-7-8-14-18(17)23-22(20)27)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19,23,27H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJZURHQNLRNMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N'-(2-oxoindolin-3-ylidene)-2,2-diphenylacetohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(7-chloroquinolin-4-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2498766.png)

![1-(Chloromethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane](/img/structure/B2498769.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2498770.png)

![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2498772.png)

![3-((2-(azepan-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498776.png)

![6-Fluorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2498787.png)